N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 3-fluorobenzyl group attached to a triazole ring, which is further connected to a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an organic azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and catalyst loading. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring in the compound can participate in EAS reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted triazole derivatives with different functional groups replacing the original substituent.
Scientific Research Applications
Medicinal Chemistry: Triazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biochemistry: The compound can serve as a molecular probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group, known for its high affinity for cannabinoid receptors.
ADB-FUBICA: Another synthetic cannabinoid with a fluorobenzyl group, used in forensic toxicology studies.
Uniqueness
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide is unique due to its specific combination of a triazole ring and a fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H15FN4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-12-5-7-15(8-6-12)24(22,23)20-16-18-11-21(19-16)10-13-3-2-4-14(17)9-13/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
JXOBNGIBRFPVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.